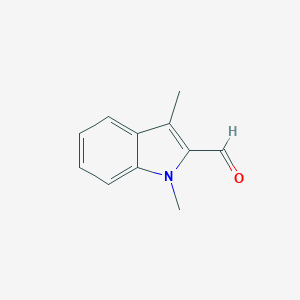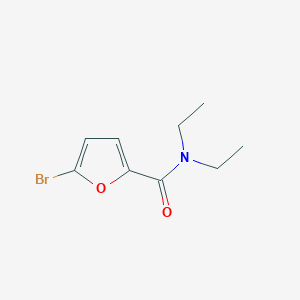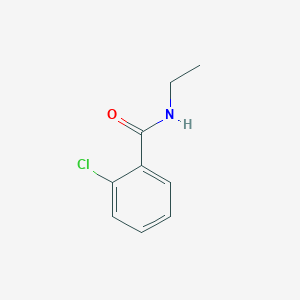![molecular formula C14H11N3O3S B183895 4-[(2-Oxoindol-3-yl)amino]benzenesulfonamide CAS No. 83088-99-7](/img/structure/B183895.png)
4-[(2-Oxoindol-3-yl)amino]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Oxoindol-3-yl)amino]benzenesulfonamide, also known as Sunitinib, is a small molecule kinase inhibitor that has shown promising results in the treatment of various types of cancers. It was first approved by the FDA in 2006 for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. Since then, it has been extensively studied for its potential in treating other types of cancers.
Mechanism Of Action
4-[(2-Oxoindol-3-yl)amino]benzenesulfonamide works by inhibiting multiple receptor tyrosine kinases, including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and stem cell factor receptor (KIT). By inhibiting these receptors, 4-[(2-Oxoindol-3-yl)amino]benzenesulfonamide can prevent the growth and spread of cancer cells.
Biochemical And Physiological Effects
4-[(2-Oxoindol-3-yl)amino]benzenesulfonamide has been shown to have several biochemical and physiological effects, including the inhibition of angiogenesis, induction of apoptosis, and inhibition of tumor cell proliferation. It has also been shown to have anti-inflammatory effects and can help improve immune system function.
Advantages And Limitations For Lab Experiments
One of the main advantages of 4-[(2-Oxoindol-3-yl)amino]benzenesulfonamide for lab experiments is its ability to inhibit multiple receptor tyrosine kinases, making it a useful tool for studying the role of these receptors in cancer growth and progression. However, there are also limitations to using 4-[(2-Oxoindol-3-yl)amino]benzenesulfonamide, including its potential toxicity and the need for careful dosing to avoid adverse effects.
Future Directions
There are several future directions for the study of 4-[(2-Oxoindol-3-yl)amino]benzenesulfonamide, including the investigation of its potential in combination with other drugs, the development of new formulations to improve its efficacy and reduce toxicity, and the exploration of its potential in treating other types of cancers. Additionally, further research is needed to better understand the mechanisms of action of 4-[(2-Oxoindol-3-yl)amino]benzenesulfonamide and to identify biomarkers that can predict treatment outcomes.
Synthesis Methods
The synthesis of 4-[(2-Oxoindol-3-yl)amino]benzenesulfonamide involves several steps, including the reaction between 2-aminoindan and 4-chlorobenzenesulfonyl chloride to form 4-chloro-2-(4-sulfamoylphenylamino)indan. This intermediate is then reacted with 2-oxindole to form the final product, 4-[(2-Oxoindol-3-yl)amino]benzenesulfonamide.
Scientific Research Applications
4-[(2-Oxoindol-3-yl)amino]benzenesulfonamide has been extensively studied for its potential in treating various types of cancers, including renal cell carcinoma, gastrointestinal stromal tumors, pancreatic neuroendocrine tumors, and breast cancer. It has also been investigated for its use in combination with other drugs to improve treatment outcomes.
properties
CAS RN |
83088-99-7 |
|---|---|
Product Name |
4-[(2-Oxoindol-3-yl)amino]benzenesulfonamide |
Molecular Formula |
C14H11N3O3S |
Molecular Weight |
301.32 g/mol |
IUPAC Name |
4-[(2-oxo-1H-indol-3-ylidene)amino]benzenesulfonamide |
InChI |
InChI=1S/C14H11N3O3S/c15-21(19,20)10-7-5-9(6-8-10)16-13-11-3-1-2-4-12(11)17-14(13)18/h1-8H,(H2,15,19,20)(H,16,17,18) |
InChI Key |
FXNKQWYBLXKGFU-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC2=C(C(=O)N=C2C=C1)NC3=CC=C(C=C3)S(=O)(=O)N |
SMILES |
C1=CC=C2C(=C1)C(=NC3=CC=C(C=C3)S(=O)(=O)N)C(=O)N2 |
Canonical SMILES |
C1=CC2=C(C(=O)N=C2C=C1)NC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















